Ajugol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Leonuride is a pseudoalkaloid compound found in various plants of the Lamiaceae family, including Leonotis leonurus, Leonotis nepetifolia, Leonurus japonicus, Leonurus cardiaca, and Leonurus sibiricus . It is known for its diverse biological activities, including antioxidative, anti-inflammatory, and neuroprotective effects .

Wissenschaftliche Forschungsanwendungen

Leonurid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse wie Apoptose und oxidativen Stress.

Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen, neurodegenerativen Erkrankungen und Entzündungen

5. Wirkmechanismus

Leonurid entfaltet seine Wirkungen über mehrere molekulare Zielstrukturen und Pfade:

Antioxidative Aktivität: Es induziert die Expression von antioxidativen Enzymen wie Superoxiddismutase und Katalase.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und moduliert entzündungsfördernde Signalwege.

Neuroprotektive Aktivität: Es schützt vor oxidativem Schaden und Apoptose in Neuronen durch die Regulierung der mitochondrialen Funktion und die Reduzierung des intrazellulären Kalziumspiegels.

Wirkmechanismus

Target of Action

Ajugol, an iridoid glycoside, has been found to have multiple targets of action. It has been shown to have anti-protozoal activity against Trypanosoma b. rhodesiense . In the context of osteoarthritis (OA), this compound targets chondrocytes , the cells responsible for maintaining cartilage homeostasis .

Mode of Action

This compound interacts with its targets primarily through the activation of TFEB-mediated autophagy . This process helps alleviate endoplasmic reticulum (ER) stress-induced chondrocyte apoptosis and extracellular matrix (ECM) degradation caused by TBHP .

Biochemical Pathways

This compound’s mode of action affects several biochemical pathways. The primary pathway is the TFEB-mediated autophagy pathway . This pathway is crucial for alleviating ER stress in chondrocytes, which in turn retards the progression of OA . This compound also inactivates the mammalian target of rapamycin and induces nuclear translocation of the transcription factor EB (TFEB), an essential regulator of lysosomal biogenesis .

Pharmacokinetics

It has been shown that this compound can be effectively delivered via intra-peritoneal injection . In a study, an injection of 50 mg/kg this compound effectively mitigated the progression of OA following destabilization of the medial meniscus (DMM) surgery . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The activation of TFEB-mediated autophagy by this compound results in the alleviation of ER stress-induced chondrocyte apoptosis and ECM degradation . This leads to a retardation in the progression of OA . In an in vivo experiment, this compound was shown to effectively mitigate the progression of OA following DMM surgery .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as joint trauma, obesity, mechanical stress, and inflammatory mediators play pivotal roles in triggering and exacerbating OA . These factors could potentially influence the effectiveness of this compound in treating OA.

Biochemische Analyse

Biochemical Properties

Ajugol interacts with several biomolecules, including the transcription factor EB (TFEB), a key regulator of lysosomal biogenesis . It has been found that this compound exhibits excellent embedding within the structural domain interacting with TFEB .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it alleviates endoplasmic reticulum stress in chondrocytes and retards osteoarthritis progression in a mouse model . It also improves high-fat diet-induced hepatic steatosis in mice and inhibits palmitate-induced lipid accumulation in hepatocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It activates TFEB-mediated autophagy, alleviating endoplasmic reticulum stress-induced chondrocyte apoptosis and extracellular matrix degradation . This compound also inactivates the mammalian target of rapamycin and induces nuclear translocation of TFEB .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to mitigate the progression of osteoarthritis following destabilization of the medial meniscus (DMM) surgery . It also enhances lysosomal biogenesis and promotes the fusion of autophagosome and lysosome to improve impaired autophagic flux and hepatosteatosis .

Dosage Effects in Animal Models

In animal models, intra-peritoneal injection of 50 mg/kg this compound effectively mitigated the progression of osteoarthritis following DMM surgery . It also significantly improved high-fat diet-induced hepatic steatosis in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It activates TFEB-mediated autophagy, which is a key process in cellular metabolism . It also enhances lysosomal biogenesis, a crucial aspect of cellular metabolism .

Transport and Distribution

Its ability to activate TFEB-mediated autophagy suggests that it may be distributed to various cellular compartments via autophagosomes .

Subcellular Localization

Its activation of TFEB-mediated autophagy suggests that it may be localized to lysosomes, where autophagy occurs .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Leonurid kann ausgehend von Eudesminsäure synthetisiert werden. Der Syntheseweg umfasst mehrere Schritte:

- Das Chlorid wird dann über eine Gabriel-Synthese (mit Kaliumphthalimid) gefolgt von Hydrazinolyse (Ing–Manske-Verfahren) in eine Aminogruppe umgewandelt .

Reaktion mit Schwefelsäure: zur Herstellung von Syringasäure.

Schutz mit Ethylchlorformiat: gefolgt von Reaktion mit Thionylchlorid (SOCl2) und Tetrahydrofuran zur Bildung von 4-Carboethoxysyringasäure-4-chlor-1-butylester.

Industrielle Produktionsmethoden: Die industrielle Produktion von Leonurid erfolgt in der Regel durch Extraktion aus pflanzlichen Quellen, insbesondere Leonurus japonicus Houtt. Das Extraktionsverfahren umfasst:

Lösmittelextraktion: unter Verwendung von Wasser oder Alkohol.

Reinigung: durch verschiedene chromatographische Verfahren, um Leonurid von anderen Pflanzenbestandteilen zu isolieren.

Analyse Chemischer Reaktionen

Reaktionstypen: Leonurid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können an den Amino- oder Hydroxylgruppen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: wie Alkylhalogenide oder Acylchloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von Leonurid mit modifizierten funktionellen Gruppen, die seine biologischen Aktivitäten verstärken oder verändern können .

Vergleich Mit ähnlichen Verbindungen

Leonurid ist unter ähnlichen Verbindungen einzigartig aufgrund seiner spezifischen Kombination von antioxidativen, entzündungshemmenden und neuroprotektiven Eigenschaften. Ähnliche Verbindungen umfassen:

Stachydrin: Ein weiteres Alkaloid, das in Leonurus-Arten vorkommt und kardioprotektive Wirkungen hat.

Quercetin: Ein Flavonoid mit starken antioxidativen und entzündungshemmenden Eigenschaften.

Kaempferol: Ein Flavonoid, das für seine antioxidativen und krebshemmenden Wirkungen bekannt ist.

Apigenin: Ein Flavonoid mit entzündungshemmenden und neuroprotektiven Wirkungen.

Leonurid zeichnet sich durch seine Fähigkeit aus, mehrere biologische Signalwege zu modulieren, was es zu einer vielseitigen Verbindung für verschiedene therapeutische Anwendungen macht.

Eigenschaften

CAS-Nummer |

52949-83-4 |

|---|---|

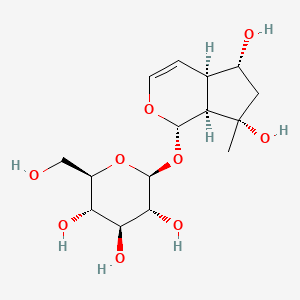

Molekularformel |

C15H24O9 |

Molekulargewicht |

348.34 g/mol |

IUPAC-Name |

(2S,3S,4R,5R,6S)-6-[[(4aS,7S,7aR)-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C15H24O9/c1-14(20)4-2-7-3-5-22-12(8(7)14)23-13-10(18)9(17)11(19)15(21,6-16)24-13/h3,5,7-13,16-21H,2,4,6H2,1H3/t7-,8-,9+,10+,11-,12?,13-,14-,15-/m0/s1 |

InChI-Schlüssel |

OUJVIWOUXFHELC-ZDSSIQEISA-N |

SMILES |

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |

Isomerische SMILES |

C[C@@]1(CC[C@@H]2[C@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@@](O3)(CO)O)O)O)O)O |

Kanonische SMILES |

CC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)O)O)O)O |

Herkunft des Produkts |

United States |

Q1: How does ajugol exert its therapeutic effects?

A1: Research suggests that this compound might alleviate renal injury in multiple myeloma by interacting with the LILRB4 signaling pathway. [] This interaction appears to reduce the expression of PFKFB3, a key enzyme involved in glycolysis. [] By inhibiting PFKFB3, this compound could potentially disrupt the energy metabolism of myeloma cells and reduce their activity. []

Q2: What are the downstream effects of this compound's interaction with the LILRB4 pathway?

A2: Blocking the LILRB4 signaling pathway with this compound appears to reduce the expression of PFKFB3. [] This reduction in PFKFB3 is linked to the inhibition of myeloma cell glycolysis, impacting intracellular energy metabolism. [] Additionally, this compound seems to reduce the infiltration of inflammatory cells by lowering serum levels of CD4+, CD8+, and CD25+. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, these details can be determined from its chemical structure.

Q4: What spectroscopic data are available to characterize the structure of this compound?

A4: Researchers have used various spectroscopic techniques to elucidate the structure of this compound, including:

- Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR (COSY, HMQC, HMBC) have been extensively employed to determine the structure and relative configuration of this compound and its derivatives. [, , , ]

- Mass Spectrometry (MS): Techniques such as HR-MALDI and ESMS, often coupled with tandem MS, have been used for molecular weight determination and structural confirmation. [, , ]

- UV-Vis Spectroscopy (UV): UV spectroscopy, alongside other techniques, has been utilized to identify characteristic chromophores within the this compound molecule. [, , ]

- Infrared Spectroscopy (IR): IR spectroscopy has been employed to identify functional groups present in this compound. [, ]

Q5: Have there been any computational studies to investigate the chiroptical properties of this compound?

A5: Yes, time-dependent density functional theory (TDDFT) calculations have been used to study the chiroptical properties of this compound. [] These calculations successfully predicted the specific optical rotation, optical rotatory dispersion, and electronic circular dichroism, confirming the absolute configuration of this compound. []

Q6: Has this compound been investigated for its compatibility with specific materials or its stability under various conditions?

A6: The provided research focuses primarily on the biological activity and phytochemical characterization of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly discussed.

Q7: What are the known pharmacological activities of this compound?

A7: this compound has shown potential in preclinical studies for:

- Attenuating renal injury in multiple myeloma: this compound appears to protect kidney function in the context of multiple myeloma, potentially by modulating the immune response and tumor cell metabolism. []

- Antinociceptive and anti-inflammatory effects: While some studies suggest potential for these activities, further research is needed to confirm the significance of this compound's role in these areas. [, ]

Q8: What analytical methods are used to characterize and quantify this compound?

A8: A variety of analytical techniques are employed for this compound analysis, primarily in the context of plant extracts:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry, is frequently used for separating and quantifying this compound in complex mixtures. [, ]

- Ultra High-Performance Liquid Chromatography (UHPLC): UHPLC offers improved resolution and sensitivity compared to traditional HPLC, making it suitable for analyzing this compound in complex matrices. []

- Triple Quadrupole Tandem Mass Spectrometry (TQ-MS/MS): This highly sensitive and selective detection method, usually combined with HPLC or UHPLC, facilitates the accurate quantification of this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.